Cas no 2029268-06-0 (tert-butyl N-[3-oxo-4-(1,3-thiazol-2-yl)butan-2-yl]carbamate)

Tert-butyl N-[3-oxo-4-(1,3-thiazol-2-yl)butan-2-yl]carbamate is a specialized organic compound featuring a thiazole moiety and a tert-butoxycarbonyl (Boc) protected amine. Its structural design makes it valuable as an intermediate in pharmaceutical synthesis, particularly for the development of bioactive molecules targeting heterocyclic frameworks. The Boc group enhances solubility and stability during synthetic processes, while the thiazole ring contributes to potential biological activity, often seen in antimicrobial or antiviral agents. This compound is characterized by high purity and well-defined reactivity, making it suitable for controlled functionalization in complex organic transformations. Its utility lies in facilitating efficient multi-step syntheses with minimal side reactions.
tert-butyl N-[3-oxo-4-(1,3-thiazol-2-yl)butan-2-yl]carbamate structure
2029268-06-0 structure
Product name:tert-butyl N-[3-oxo-4-(1,3-thiazol-2-yl)butan-2-yl]carbamate
CAS No:2029268-06-0
MF:C12H18N2O3S
MW:270.347921848297
CID:5823201
PubChem ID:165953093

tert-butyl N-[3-oxo-4-(1,3-thiazol-2-yl)butan-2-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[3-oxo-4-(1,3-thiazol-2-yl)butan-2-yl]carbamate
    • 2029268-06-0
    • EN300-796968
    • Inchi: 1S/C12H18N2O3S/c1-8(14-11(16)17-12(2,3)4)9(15)7-10-13-5-6-18-10/h5-6,8H,7H2,1-4H3,(H,14,16)
    • InChI Key: VFLWGLBSGUCORZ-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1CC(C(C)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 270.10381361g/mol
  • Monoisotopic Mass: 270.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 96.5Ų

tert-butyl N-[3-oxo-4-(1,3-thiazol-2-yl)butan-2-yl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-796968-0.05g
tert-butyl N-[3-oxo-4-(1,3-thiazol-2-yl)butan-2-yl]carbamate
2029268-06-0 95.0%
0.05g
$647.0 2025-02-21
Enamine
EN300-796968-0.5g
tert-butyl N-[3-oxo-4-(1,3-thiazol-2-yl)butan-2-yl]carbamate
2029268-06-0 95.0%
0.5g
$739.0 2025-02-21
Enamine
EN300-796968-10.0g
tert-butyl N-[3-oxo-4-(1,3-thiazol-2-yl)butan-2-yl]carbamate
2029268-06-0 95.0%
10.0g
$3315.0 2025-02-21
Enamine
EN300-796968-5.0g
tert-butyl N-[3-oxo-4-(1,3-thiazol-2-yl)butan-2-yl]carbamate
2029268-06-0 95.0%
5.0g
$2235.0 2025-02-21
Enamine
EN300-796968-0.1g
tert-butyl N-[3-oxo-4-(1,3-thiazol-2-yl)butan-2-yl]carbamate
2029268-06-0 95.0%
0.1g
$678.0 2025-02-21
Enamine
EN300-796968-1.0g
tert-butyl N-[3-oxo-4-(1,3-thiazol-2-yl)butan-2-yl]carbamate
2029268-06-0 95.0%
1.0g
$770.0 2025-02-21
Enamine
EN300-796968-0.25g
tert-butyl N-[3-oxo-4-(1,3-thiazol-2-yl)butan-2-yl]carbamate
2029268-06-0 95.0%
0.25g
$708.0 2025-02-21
Enamine
EN300-796968-2.5g
tert-butyl N-[3-oxo-4-(1,3-thiazol-2-yl)butan-2-yl]carbamate
2029268-06-0 95.0%
2.5g
$1509.0 2025-02-21

Additional information on tert-butyl N-[3-oxo-4-(1,3-thiazol-2-yl)butan-2-yl]carbamate

tert-butyl N-[3-oxo-4-(1,3-thiazol-2-yl)butan-2-yl]carbamate (CAS No. 2029268-06-0): A Comprehensive Overview

tert-butyl N-[3-oxo-4-(1,3-thiazol-2-yl)butan-2-yl]carbamate (CAS No. 2029268-06-0) is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This compound, also known as TBTBC, is a tert-butyl carbamate derivative with a unique structure that includes a thiazole ring and a ketone group. These structural features contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The thiazole ring is a well-known heterocyclic moiety that is widely found in many biologically active compounds. It is known for its ability to enhance the pharmacological properties of molecules, such as improving solubility, stability, and binding affinity to target proteins. The presence of the ketone group in the structure of TBTBC further adds to its chemical versatility and reactivity, making it an attractive scaffold for medicinal chemists.

Recent studies have highlighted the potential of TBTBC in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that TBTBC exhibits potent anti-inflammatory properties. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in both in vitro and in vivo models. This makes TBTBC a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory activity, TBTBC has also been investigated for its potential as an anticancer agent. Studies have demonstrated that TBTBC can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activation of the PI3K/AKT pathway, which is frequently dysregulated in various types of cancer. This property makes TBTBC a potential lead compound for the development of novel anticancer drugs.

The pharmacokinetic profile of TBTBC has also been studied extensively. Research has shown that it exhibits good oral bioavailability and favorable pharmacokinetic properties, which are essential for its therapeutic efficacy. The compound has been found to have a reasonable half-life and low clearance rate, indicating that it can maintain therapeutic concentrations in the body for an extended period. These characteristics make TBTBC suitable for once-daily dosing regimens, which can improve patient compliance.

The safety profile of TBTBC has been evaluated in preclinical studies using various animal models. Toxicity studies have shown that TBTBC is well-tolerated at therapeutic doses, with no significant adverse effects observed on major organs such as the liver and kidneys. These findings suggest that TBTBC has a favorable safety margin, which is crucial for its further development as a drug candidate.

In conclusion, tert-butyl N-[3-oxo-4-(1,3-thiazol-2-yl)butan-2-yl]carbamate (CAS No. 2029268-06-0) is a promising compound with diverse biological activities and favorable pharmacological properties. Its unique structural features and potential therapeutic applications make it an exciting area of research in medicinal chemistry and pharmaceutical sciences. Further studies are warranted to fully explore its clinical potential and optimize its use in treating various diseases.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.